molecular formula C14H26ClNO2 B14578559 1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride CAS No. 61531-64-4

1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride

Cat. No.: B14578559
CAS No.: 61531-64-4
M. Wt: 275.81 g/mol
InChI Key: IHPNAKIKJGXXAQ-UHFFFAOYSA-N
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Description

1-(6,8-Dioxaspiro[45]decan-9-ylmethyl)piperidine;hydrochloride is a chemical compound that features a spiroacetal structure Spiroacetals are known for their presence in various natural products and their significant biological activities

Preparation Methods

The synthesis of 1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride typically involves the formation of the spiroacetal ring system. One common method includes the stereoselective synthesis from d-glucose, which provides a controlled route to the desired spiroacetal configuration . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used in the study of spiroacetal structures and their reactivity.

    Biology: The compound’s biological activity makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride can be compared with other spiroacetal compounds such as:

    1,4-Dioxaspiro[4.5]decane: Similar spiroacetal structure but different functional groups.

    1,6,9-Tri-oxaspiro[4.5]decane: Contains an additional oxygen atom in the ring system.

The uniqueness of this compound lies in its specific spiroacetal configuration and the presence of the piperidine moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

61531-64-4

Molecular Formula

C14H26ClNO2

Molecular Weight

275.81 g/mol

IUPAC Name

1-(6,8-dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C14H25NO2.ClH/c1-4-8-15(9-5-1)11-13-10-14(17-12-16-13)6-2-3-7-14;/h13H,1-12H2;1H

InChI Key

IHPNAKIKJGXXAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CC3(CCCC3)OCO2.Cl

Origin of Product

United States

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